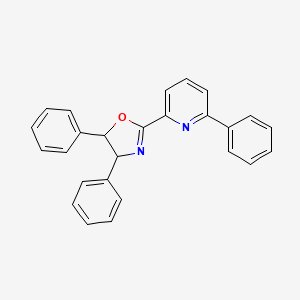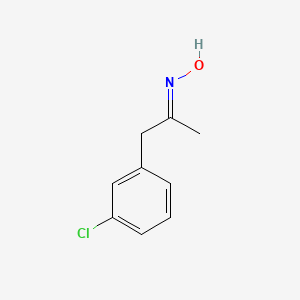
(3-Chlorophenyl)acetone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)acetone oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic groups. This compound is specifically a ketoxime, derived from the reaction of (3-chlorophenyl)acetone with hydroxylamine. It is a white crystalline solid that is soluble in water and various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Chlorophenyl)acetone oxime can be synthesized through the condensation of (3-chlorophenyl)acetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds as follows:
(3−Chlorophenyl)acetone+NH2OH⋅HCl→(3−Chlorophenyl)acetone oxime+H2O+HCl
The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)acetone oxime undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids, it can hydrolyze back to (3-chlorophenyl)acetone and hydroxylamine.
Reduction: It can be reduced to the corresponding amine using reducing agents like sodium borohydride or hydrogenation catalysts.
Substitution: The oxime group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out with inorganic acids like hydrochloric acid at elevated temperatures.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: (3-Chlorophenyl)acetone and hydroxylamine.
Reduction: (3-Chlorophenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chlorophenyl)acetone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of oxime-based drugs.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)acetone oxime depends on its specific application. In biological systems, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme.
Comparison with Similar Compounds
Similar Compounds
Acetone oxime: A simpler ketoxime with similar reactivity but without the chlorophenyl group.
Benzaldoxime: An aldoxime with different reactivity due to the presence of an aldehyde-derived oxime group.
Methoxime: An oxime with a methoxy group, showing different solubility and reactivity profiles.
Uniqueness
(3-Chlorophenyl)acetone oxime is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(NE)-N-[1-(3-chlorophenyl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-12)5-8-3-2-4-9(10)6-8/h2-4,6,12H,5H2,1H3/b11-7+ |
InChI Key |
REEKQPIENAUPMD-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=N\O)/CC1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(=NO)CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


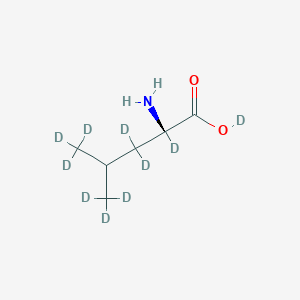
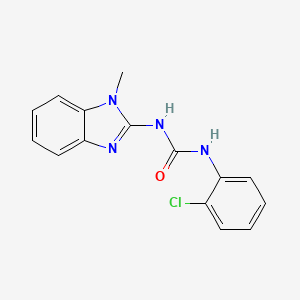
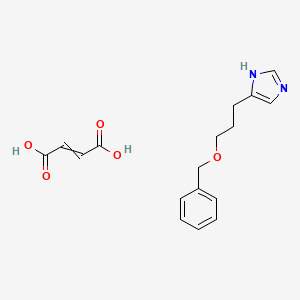
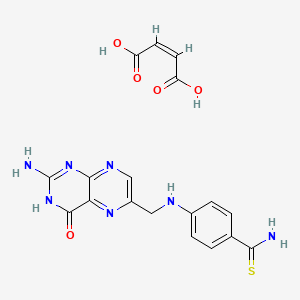
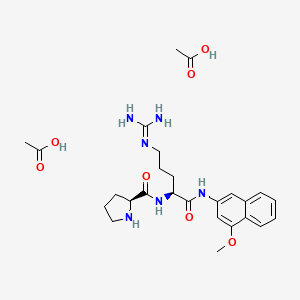
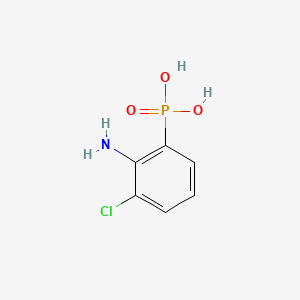
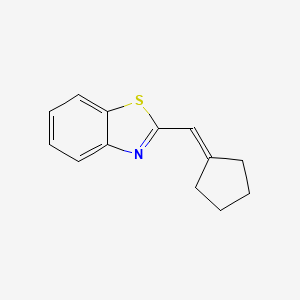

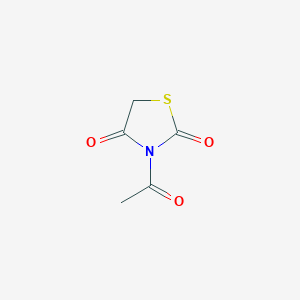
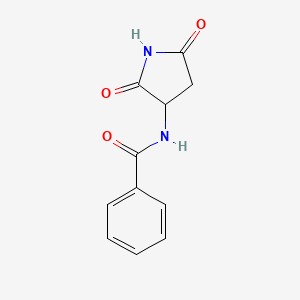
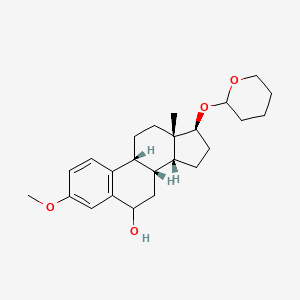
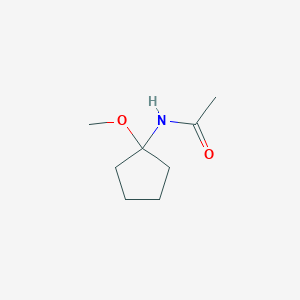
![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)
